2-Nitrophenyl EGTA
Overview
Description
2-Nitrophenyl EGTA is a photolabile chelator that selectively binds calcium ions with high affinity and releases them rapidly upon photolysis. This compound is an ortho-nitrophenyl derivative of ethylene glycol tetraacetic acid (EGTA) and is widely used in scientific research due to its ability to control calcium ion concentrations with high spatial and temporal resolution .
Preparation Methods
2-Nitrophenyl EGTA is synthesized through a multi-step process that involves the derivatization of EGTA with ortho-nitrophenyl groups. The synthesis typically involves the following steps :
Esterification: Ortho-nitrophenylacetic acid is esterified with ethanol in the presence of a catalyst such as p-toluenesulfonic acid.
Bromination: The ester is then brominated to form ortho-nitrophenylbromoacetic acid ethyl ester.
Coupling: The brominated ester is coupled with EGTA under basic conditions to form the final product, this compound.
The overall yield of this synthesis is approximately 24%, and the process requires careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
2-Nitrophenyl EGTA undergoes photolysis upon exposure to ultraviolet radiation (approximately 350 nm), resulting in the cleavage of the nitrophenyl group and the release of calcium ions . The major products formed from this reaction are iminodiacetic acid derivatives with low calcium affinity . This photolysis reaction is highly efficient, with a quantum yield of 0.23 in the presence of calcium ions .
Scientific Research Applications
2-Nitrophenyl EGTA is extensively used in scientific research due to its ability to precisely control calcium ion concentrations. Some of its key applications include :
Neuroscience: Studying calcium-dependent processes such as neurotransmitter release, synaptic plasticity, and neuronal signaling.
Muscle Physiology: Investigating the role of calcium ions in muscle contraction and relaxation.
Cell Biology: Examining calcium signaling pathways and their role in cellular processes such as exocytosis, apoptosis, and cell division.
Biochemistry: Analyzing enzyme activities and protein interactions that are regulated by calcium ions.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl EGTA involves its ability to bind calcium ions with high affinity and release them rapidly upon photolysis. The compound has a dissociation constant (Kd) of 80 nM for calcium ions and 9 mM for magnesium ions . Upon exposure to ultraviolet light, the nitrophenyl group is cleaved, resulting in the release of calcium ions and the formation of iminodiacetic acid derivatives with low calcium affinity . This rapid release of calcium ions allows for precise control of calcium-dependent processes in various biological systems .
Comparison with Similar Compounds
2-Nitrophenyl EGTA is unique among calcium chelators due to its high selectivity for calcium ions and its rapid release upon photolysis. Similar compounds include :
DM-nitrophen: Another photolabile calcium chelator with similar properties but different photolysis kinetics.
NPE-caged ATP: A photolabile compound used to study ATP-dependent processes.
CMNB-caged carboxyfluorescein: A caged fluorescent dye used for imaging calcium dynamics.
Compared to these compounds, this compound offers a higher photochemical yield and greater selectivity for calcium ions, making it a valuable tool for studying calcium-dependent processes with high precision .
Properties
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[carboxylatomethyl(carboxymethyl)amino]-2-(2-nitrophenyl)ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O12.4K/c24-17(25)9-21(10-18(26)27)5-6-34-7-8-35-13-16(22(11-19(28)29)12-20(30)31)14-3-1-2-4-15(14)23(32)33;;;;/h1-4,16H,5-13H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31);;;;/q;4*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZDGCQSBBSEHV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(COCCOCCN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)[O-])[N+](=O)[O-].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25K4N3O12+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238073-40-0 | |
Record name | 2-Nitrophenyl-EGTA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238073400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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